N-Methylolpentamethylmelamine
Overview
Description
N-Methylolpentamethylmelamine is an organic compound belonging to the class of 1,3,5-triazine-2,4-diamines. It is a derivative of hexamethylmelamine, which has been studied for its potential anti-tumor properties . This compound is known for its role in the metabolic activation of hexamethylmelamine, leading to the formation of reactive species that can bind to macromolecules such as proteins and DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylolpentamethylmelamine is synthesized through the N-demethylation of hexamethylmelamine. This process involves the use of rat hepatic microsomal preparations, which catalyze the reaction in the presence of molecular oxygen and reduced nicotinamide adenine dinucleotide phosphate . The reaction conditions typically include an incubation period with the necessary enzymes and cofactors to facilitate the demethylation process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis likely follows similar principles as the laboratory preparation, with scaled-up processes to accommodate larger quantities. The use of bioreactors and optimized reaction conditions would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions: N-Methylolpentamethylmelamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that can bind to proteins and DNA.
Reduction: Reduction reactions may also occur, although specific details are less documented.
Substitution: The compound can participate in substitution reactions, particularly involving the triazine ring.
Common Reagents and Conditions:
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Reactive Intermediates: These intermediates can covalently bind to proteins and DNA, leading to potential biological effects.
Scientific Research Applications
N-Methylolpentamethylmelamine has several scientific research applications, including:
Mechanism of Action
N-Methylolpentamethylmelamine exerts its effects through the formation of reactive intermediates during its metabolic activation. These intermediates can covalently bind to macromolecules such as proteins and DNA, leading to potential biological effects . The metabolic activation is catalyzed by cytochrome P-450 monooxygenases in the presence of molecular oxygen and reduced nicotinamide adenine dinucleotide phosphate .
Comparison with Similar Compounds
Hexamethylmelamine: The parent compound from which N-Methylolpentamethylmelamine is derived.
Pentamethylmelamine: Another derivative of hexamethylmelamine with similar properties.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite of hexamethylmelamine.
Uniqueness: this compound is unique due to its specific role in the metabolic activation of hexamethylmelamine, leading to the formation of reactive intermediates that can bind to macromolecules . This property distinguishes it from other similar compounds and highlights its potential in scientific research and medical applications.
Properties
IUPAC Name |
[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-methylamino]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N6O/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6-16/h16H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELQGNSEMRPIQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N(C)CO)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167434 | |
Record name | Pentamethylmonomethylolmelamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16269-01-5 | |
Record name | 1-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16269-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentamethylmonomethylolmelamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016269015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentamethylmonomethylolmelamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(HYDROXYMETHYL)PENTAMETHYLMELAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85C8W1EWW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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